molecular formula C12H22O3 B14561690 (1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol CAS No. 61759-44-2

(1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol

Cat. No.: B14561690
CAS No.: 61759-44-2
M. Wt: 214.30 g/mol
InChI Key: GQWYYAQKEIYMAC-WDEREUQCSA-N
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Description

(1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol is a chiral compound with a unique structure that includes a cyclohexane ring and a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions.

    Attachment to the Cyclohexane Ring: The dioxolane moiety is then attached to the cyclohexane ring through a series of reactions, including alkylation and reduction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol
  • (1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-one
  • (1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-amine

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of both a cyclohexane ring and a dioxolane moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

61759-44-2

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

(1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol

InChI

InChI=1S/C12H22O3/c1-12(14-8-9-15-12)7-6-10-4-2-3-5-11(10)13/h10-11,13H,2-9H2,1H3/t10-,11+/m0/s1

InChI Key

GQWYYAQKEIYMAC-WDEREUQCSA-N

Isomeric SMILES

CC1(OCCO1)CC[C@@H]2CCCC[C@H]2O

Canonical SMILES

CC1(OCCO1)CCC2CCCCC2O

Origin of Product

United States

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